

# Compound C108: A Potential Therapeutic Agent in Esophageal Squamous Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |
|----------------------|---------------|-----------|--|--|
| Compound Name:       | Compound C108 |           |  |  |
| Cat. No.:            | B164253       | Get Quote |  |  |

A Technical Overview for Researchers and Drug Development Professionals

#### Introduction

Esophageal squamous cell carcinoma (ESCC) remains a challenging malignancy with high mortality rates, primarily due to late-stage diagnosis and frequent metastasis. Recent research has identified promising molecular targets for therapeutic intervention. One such target is the G3BP Stress Granule Assembly Protein 2 (G3BP2), an RNA-binding protein implicated in cancer progression. **Compound C108**, a known inhibitor of G3BP2, has emerged as a potential therapeutic agent against ESCC metastasis. This technical guide provides an in-depth analysis of the role of **Compound C108** in ESCC, focusing on its mechanism of action, relevant signaling pathways, and a summary of key experimental findings.

## Data Presentation In Vitro Efficacy of Compound C108 in ESCC Cell Lines

The following tables summarize the quantitative effects of **Compound C108** on G3BP2 protein expression, cell migration, and invasion in various ESCC cell lines.

Table 1: Effect of Compound C108 on G3BP2 Protein Expression



| Cell Line                      | Treatment               | G3BP2 Protein<br>Expression Level | Reference |
|--------------------------------|-------------------------|-----------------------------------|-----------|
| KYSE410 (G3BP2 overexpressing) | DMSO (Control)          | Baseline                          | [1]       |
| Compound C108                  | Significantly decreased | [1]                               |           |
| KYSE30 (LINC01554 transfected) | DMSO (Control)          | Baseline                          | [1]       |
| Compound C108                  | Significantly decreased | [1]                               |           |
| KYSE30                         | DMSO (Control)          | Baseline                          | [1]       |
| Compound C108                  | Obviously decreased     | [1]                               |           |
| KYSE150                        | DMSO (Control)          | Baseline                          | [1]       |
| Compound C108                  | Obviously decreased     | [1]                               |           |

Table 2: Inhibition of ESCC Cell Migration and Invasion by Compound C108



| Cell Line                                | Assay                  | Treatment         | Effect   | P-value | Reference |
|------------------------------------------|------------------------|-------------------|----------|---------|-----------|
| KYSE410<br>(G3BP2<br>overexpressi<br>ng) | Migration              | DMSO<br>(Control) | Baseline | [1]     |           |
| Compound<br>C108                         | Dramatically abrogated | P < 0.001         | [1]      |         | -         |
| Invasion                                 | DMSO<br>(Control)      | Baseline          | [1]      | _       |           |
| Compound<br>C108                         | Dramatically abrogated | P < 0.001         | [1]      |         |           |
| KYSE30                                   | Migration              | DMSO<br>(Control) | Baseline | [1]     |           |
| Compound<br>C108                         | Markedly<br>attenuated | P < 0.001         | [1]      |         | _         |
| Invasion                                 | DMSO<br>(Control)      | Baseline          | [1]      | _       |           |
| Compound<br>C108                         | Markedly<br>attenuated | P < 0.001         | [1]      |         |           |
| KYSE150                                  | Migration              | DMSO<br>(Control) | Baseline | [1]     | _         |
| Compound<br>C108                         | Markedly<br>attenuated | P < 0.01          | [1]      | _       | _         |
| Invasion                                 | DMSO<br>(Control)      | Baseline          | [1]      |         |           |
| Compound<br>C108                         | Markedly<br>attenuated | P < 0.01          | [1]      |         |           |

## **In Vivo Efficacy of Compound C108**



Table 3: Effect of Compound C108 on ESCC Metastasis in a Mouse Model

| Cell Line Used for Xenograft       | Treatment                                             | Outcome                                                 | P-value | Reference |
|------------------------------------|-------------------------------------------------------|---------------------------------------------------------|---------|-----------|
| LINC01554<br>transfected<br>KYSE30 | DMSO (Control)                                        | Baseline<br>metastatic<br>inguinal lymph<br>node weight | [1]     |           |
| Compound C108                      | Significant reduction in metastatic lymph node weight | P < 0.01                                                | [1]     |           |
| KYSE30                             | DMSO (Control)                                        | Baseline<br>metastatic<br>inguinal lymph<br>node weight | [1]     |           |
| Compound C108                      | Significant reduction in metastatic lymph node weight | P < 0.05                                                | [1]     |           |
| KYSE150                            | DMSO (Control)                                        | Baseline<br>metastatic<br>inguinal lymph<br>node weight | [1]     |           |
| Compound C108                      | Significant reduction in metastatic lymph node weight | P < 0.05                                                | [1]     | _         |

## **Signaling Pathway**

**Compound C108** exerts its anti-metastatic effects in ESCC by targeting G3BP2, a key component of the LINC01554/G3BP2/HDGF signaling axis.[2][3] This pathway plays a crucial



role in promoting ESCC cell migration and invasion.[2] The long non-coding RNA LINC01554 enhances the stability of the G3BP2 protein.[2] G3BP2, in turn, binds to and stabilizes the mRNA of Hepatoma-Derived Growth Factor (HDGF), leading to increased HDGF expression and subsequent promotion of metastasis.[2] **Compound C108**, by inhibiting G3BP2, disrupts this cascade, leading to a reduction in metastatic potential.[3]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. BioKB CoOccurrence LINC01554 G3BP2 [biokb.lcsb.uni.lu]
- 3. G3BP2 regulated by the IncRNA LINC01554 facilitates esophageal squamous cell carcinoma metastasis through stabilizing HDGF transcript - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Compound C108: A Potential Therapeutic Agent in Esophageal Squamous Cell Carcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164253#investigating-the-role-of-compound-c108-in-esophageal-squamous-cell-carcinoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com